molecular formula C11H9Cl2N3OS2 B2446931 2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 355383-78-7

2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2446931
CAS No.: 355383-78-7
M. Wt: 334.23
InChI Key: FQSNNYIFXRQJAT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Properties

IUPAC Name

2,5-dichloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS2/c1-2-18-11-16-15-10(19-11)14-9(17)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSNNYIFXRQJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 5-(ethylthio)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.

    3,5-dichloro-N-(2-chlorophenyl)benzamide: Another related compound with different substituents, which may result in different reactivity and applications.

    2,5-dichloro-N-(3-isoxazolyl)benzamide:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2,5-dichloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities , including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H11Cl2N3OS2C_{12}H_{11}Cl_2N_3OS_2, with a molecular weight of approximately 348.27 g/mol. The structure features a dichlorobenzamide core attached to a thiadiazole ring with an ethylsulfanyl substituent. This unique combination of functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC12H11Cl2N3OS2C_{12}H_{11}Cl_2N_3OS_2
Molecular Weight348.27 g/mol
CAS Number314023-45-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antifungal Activity

The compound has also demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve the disruption of fungal cell membranes or interference with ergosterol synthesis, which is critical for maintaining fungal cell integrity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The specific pathways affected include those related to cell cycle regulation and programmed cell death.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity Assessment : In another study focusing on antifungal activity, the compound showed a significant reduction in fungal growth at concentrations above 50 µg/mL against Candida albicans. The study concluded that structural modifications could enhance its antifungal potency .
  • Anticancer Research : A recent investigation into the anticancer effects of this compound revealed that it inhibited proliferation in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Membrane Disruption : It can affect membrane integrity in microbial cells leading to cell death.
  • Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through caspase activation and mitochondrial dysfunction.

Q & A

Q. Advanced

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -SO3_3H) or formulate as nanocrystals.
  • Metabolic stability : Replace labile ethylsulfanyl groups with trifluoromethyl or cyclopropyl substituents.
  • Permeability : LogP optimization via prodrug approaches (e.g., esterification of carboxyl groups).
    Pharmacokinetic parameters (e.g., t1/2_{1/2}, Cmax_{max}) are assessed in rodent models using LC-MS/MS .

What structural features govern its reactivity and stability?

Q. Basic

  • Thiadiazole ring : Electron-deficient nature facilitates nucleophilic attacks at the 2-position.
  • Ethylsulfanyl group : Susceptible to oxidation (e.g., to sulfoxide) under acidic conditions.
  • Dichlorobenzamide : Stabilizes aromatic π-stacking in crystal lattices, confirmed via X-ray diffraction (SHELX refinement) .

How can target engagement be validated in cellular assays?

Q. Advanced

  • Thermal shift assays : Monitor protein melting temperature (ΔTm_m) changes upon ligand binding.
  • CRISPR knockouts : Compare IC50_{50} values in wild-type vs. target gene-knockout cell lines.
  • Pull-down assays : Use biotinylated analogs with streptavidin beads for protein isolation and MS identification .

What computational methods predict structure-activity relationships (SAR)?

Q. Advanced

  • QSAR models : Use descriptors like Hammett σ constants or polar surface area to correlate substituents with bioactivity (R2^2 > 0.85).
  • Molecular dynamics : Simulate ligand-receptor interactions to identify critical binding residues (e.g., His92 in kinase targets).
  • Free-energy perturbation : Calculate relative binding energies for analog prioritization .

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